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Compound of Interest

Compound Name: Carinatone

Cat. No.: B2793588 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucosinolates are a class of sulfur-rich secondary metabolites abundant in

Brassica species, including Brassica carinata (Ethiopian mustard). These compounds and their

hydrolysis products are of significant interest due to their roles in plant defense, as well as their

potential applications in agriculture and human health as biopesticides and chemopreventive

agents. Accurate and efficient extraction of glucosinolates from plant tissues is a critical first

step for their identification, quantification, and functional analysis. This document provides a

detailed protocol for the extraction of glucosinolates from B. carinata leaves, compiled from

established methodologies. The primary method described is based on a widely adopted

protocol involving methanolic extraction, followed by purification using anion-exchange

chromatography and subsequent analysis by HPLC.

Quantitative Data Summary
While specific quantitative yields can vary significantly based on the B. carinata cultivar,

growing conditions, and leaf age, the following table summarizes typical parameters and

expected outcomes from different analytical approaches for glucosinolate analysis.
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Parameter
HPLC-UV/PDA
Method

UPLC-MS/MS
Method

Spectrophotometri
c Method

Principle

Separation and

quantification of

desulfated

glucosinolates.

Mass-based detection

and quantification of

intact glucosinolates.

Colorimetric

estimation of total

glucosinolates.

Quantification
Individual and total

glucosinolates.

High-sensitivity

quantification of

individual

glucosinolates.[1]

Total glucosinolate

content only.[2]

Typical Sample
50-100 mg lyophilized

leaf powder.[3]

~100 mg lyophilized

leaf powder.[1]

~200 mg lyophilized

leaf powder.[2]

Detection Wavelength

229 nm for

desulfoglucosinolates.

[3]

Negative ion

electrospray ionization

(ESI⁻).[1]

405 nm or 425 nm.[2]

[4]

Common Internal

Standard

Sinigrin or

Glucotropaeolin.

Isotopically labeled

standards.

Sinigrin for standard

curve.[2]

Advantages

Robust, well-

validated, good for

profiling known

glucosinolates.[3]

High sensitivity and

specificity, suitable for

complex mixtures.

Rapid, simple, and

cost-effective for

screening total

content.[4]

Limitations

Requires desulfation

step, may not detect

novel glucosinolates.

Higher equipment cost

and complexity.

Semi-quantitative,

does not identify

individual

glucosinolates.[2]

Experimental Protocols
Protocol 1: Glucosinolate Extraction for HPLC Analysis
This protocol is a comprehensive method for the extraction, purification, and desulfation of

glucosinolates, making them suitable for analysis by HPLC.[3]
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Materials and Reagents:

Brassica carinata leaves

Liquid nitrogen

Freeze-drier (lyophilizer)

70% (v/v) Methanol (HPLC grade)

Ultrapure water

DEAE-Sephadex A-25 resin

Sodium acetate buffer (20 mM, pH 5.5)[3]

Purified sulfatase (from Helix pomatia) solution

Sinigrin monohydrate (for internal standard and calibration)

2 mL microcentrifuge tubes

Heating block or water bath

Centrifuge

Empty chromatography columns

Procedure:

1. Sample Preparation: a. Harvest fresh B. carinata leaves and immediately flash-freeze them

in liquid nitrogen to halt enzymatic activity.[2] b. Lyophilize the frozen leaves for 24-48 hours

until completely dry.[2] c. Grind the lyophilized leaves into a fine, homogenous powder using a

mortar and pestle or a ball mill. If using fresh tissue, grind under liquid nitrogen.[3] d. Store the

ground powder at -20°C in an airtight container until extraction.[2]

2. Extraction: a. Accurately weigh 50-100 mg of the dried leaf powder into a 2 mL

microcentrifuge tube.[3] b. Add 1.0 mL of pre-heated 70% methanol (70-80°C).[2][5] The high
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temperature is crucial for inactivating the endogenous myrosinase enzyme, which would

otherwise hydrolyze the glucosinolates.[3] c. Add an internal standard (e.g., sinigrin) if not

naturally abundant in B. carinata. d. Vortex the tube vigorously for 1 minute. e. Place the tube

in a heating block or water bath at 70-80°C for 15 minutes, vortexing occasionally. f. Centrifuge

the sample at 12,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant and

transfer it to a new tube. h. Re-extract the pellet with another 1.0 mL of 70% methanol to

ensure complete extraction, and combine the supernatants.

3. Purification and Desulfation: a. Prepare mini-chromatography columns by packing them with

DEAE-Sephadex A-25 resin, pre-equilibrated with water. b. Load the combined supernatant

(the crude glucosinolate extract) onto the column. The anionic glucosinolates will bind to the

resin. c. Wash the column with 2 mL of water, followed by 2 mL of 20 mM sodium acetate buffer

to remove impurities.[2] d. To desulfate the bound glucosinolates, add 75 µL of purified

sulfatase solution to the top of the resin bed and let it react overnight (12-18 hours) at room

temperature. e. Elute the resulting desulfoglucosinolates from the column by adding 2 x 1.0 mL

of ultrapure water.[3] f. Collect the eluate, which now contains the desulfoglucosinolates ready

for HPLC analysis. The eluate can be freeze-dried and reconstituted in a known volume of

water for concentration.[3]

4. HPLC Analysis: a. Analyze the desulfoglucosinolate sample using a reverse-phase C18

column.[3] b. Use a water-acetonitrile gradient for separation.[3] c. Detect the

desulfoglucosinolates at a wavelength of 229 nm.[3] d. Quantify individual glucosinolates by

comparing their peak areas to those of known standards and applying response factors.

Protocol 2: Rapid Extraction for UPLC-MS/MS Analysis
This is a simplified method suitable for high-throughput analysis where the high sensitivity of

MS/MS can compensate for a less rigorous purification.[1]

Materials and Reagents:

Same as Protocol 1, but with 80% Methanol (LC-MS grade).

Procedure:

1. Sample Preparation: a. Follow steps 1a-1d from Protocol 1.
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2. Extraction: a. Weigh approximately 100 mg of lyophilized leaf powder into a 2 mL

microcentrifuge tube.[1] b. Add 1.5 mL of 80% methanol.[1] c. Vortex for 30 seconds, then

shake at room temperature for 30 minutes.[1] d. Centrifuge at 14,000 rpm for 10 minutes at

4°C.[1] e. Transfer the supernatant to a new vial. f. Filter the supernatant through a 0.22 µm

syringe filter directly into an HPLC or UPLC vial.

3. UPLC-MS/MS Analysis: a. Analyze the intact glucosinolates using a UPLC system coupled

to a mass spectrometer. b. Operate the mass spectrometer in negative ion electrospray (ESI⁻)

mode with multiple reaction monitoring (MRM) for targeted quantification.[1]

Visualizations
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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